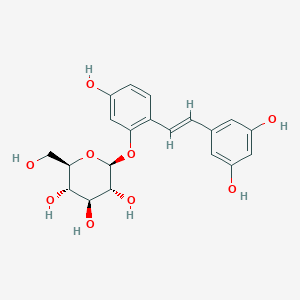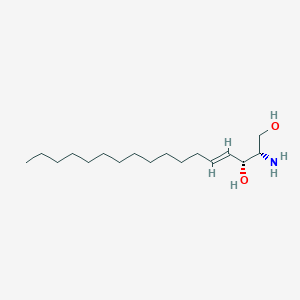
Procumbide
Overview
Description
Procumbide is an organic compound with the chemical formula C15H22O10. It is a white crystalline substance that is soluble in ethanol and ether. This compound is commonly used as a plant growth regulator, promoting the growth of seedlings and enhancing the resistance of plants to various stress factors . It is also known for increasing the nitrogen, phosphorus, and potassium content in plants, thereby improving their yield and quality .
Preparation Methods
Procumbide is primarily synthesized through chemical methods. A common preparation method involves reacting starting materials with appropriate reagents and obtaining this compound through a series of chemical transformations . The specific details of the synthetic routes and reaction conditions are often proprietary and require further experimental conditions and technical support . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Procumbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Procumbide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, this compound is studied for its role in plant growth regulation and its potential use in enhancing crop yields . In medicine, it is investigated for its anti-inflammatory properties and potential therapeutic applications . Additionally, this compound is used in the industry for the production of plant growth regulators and other agricultural chemicals .
Mechanism of Action
The mechanism of action of Procumbide involves its interaction with specific molecular targets and pathways in plants. It promotes plant growth by enhancing the uptake of essential nutrients and stimulating the production of growth hormones . In terms of its anti-inflammatory properties, this compound is believed to modulate the activity of certain enzymes and signaling pathways involved in inflammation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Procumbide is similar to other iridoid glycosides such as harpagoside, harpagide, and acteoside . These compounds share similar chemical structures and biological activities. this compound is unique in its ability to enhance plant growth and resistance to stress factors . Harpagoside, for example, is primarily known for its anti-inflammatory properties, while acteoside is recognized for its antioxidant activity . The specific applications and effects of these compounds vary, highlighting the uniqueness of this compound in its role as a plant growth regulator.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIOTDKPLIEDD-NTRJNKTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20486-27-5 | |
| Record name | Procumbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCUMBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Procumbide and where is it found?
A1: this compound is an iridoid glucoside primarily found in the roots of the Harpagophytum procumbens plant, also known as Devil's Claw. [, , ] It is one of the major iridoid glycosides found in this plant, along with harpagoside and harpagide. [, , ] this compound has also been identified in other plant species, such as Andrographis paniculata, Cyperus rotundus, and Stapelia variegata. [, , ]
Q2: What is unique about the chemical structure of this compound?
A2: this compound possesses a unique structural feature: an ether linkage between C-3 and C-6 within its iridoid core structure. [] This differentiates it from other iridoid glycosides. Additionally, research has clarified the stereochemistry of this compound at the C6 position, establishing it as an isomer of antirrhinoside. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)









![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)



